(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal
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Overview
Description
(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal: is an organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of furan-2-carbaldehyde with 4-methoxyphenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the hydrazinylidene moiety can yield hydrazine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
- Oxidation products include furan-2-carboxylic acid derivatives.
- Reduction products include hydrazine derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the furan and hydrazinylidene moieties.
Bromomethyl methyl ether: Contains a methoxy group but differs significantly in structure and reactivity.
Uniqueness: The unique combination of the furan ring, methoxyphenyl group, and hydrazinylidene moiety in (2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal provides distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-11-6-4-10(5-7-11)15-16-12(9-17)14(18)13-3-2-8-20-13/h2-9,17H,1H3/b12-9+,16-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAYMQDFVPHBDR-LVPQYRJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=N/C(=C/O)/C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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